molecular formula C21H17NO3S3 B14962402 1,3-benzodioxol-5-yl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

1,3-benzodioxol-5-yl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Cat. No.: B14962402
M. Wt: 427.6 g/mol
InChI Key: NHZSEODREJNQDT-UHFFFAOYSA-N
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Description

5-(2H-1,3-Benzodioxole-5-carbonyl)-4,4,6-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound that features a unique combination of heterocyclic structures. This compound is characterized by the presence of a benzodioxole moiety, a dithioloquinoline core, and a thione functional group. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-Benzodioxole-5-carbonyl)-4,4,6-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(2H-1,3-Benzodioxole-5-carbonyl)-4,4,6-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, reduced quinoline derivatives.

    Substitution Products: Various substituted benzodioxole and quinoline derivatives.

Mechanism of Action

The mechanism of action of 5-(2H-1,3-Benzodioxole-5-carbonyl)-4,4,6-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2H-1,3-Benzodioxole-5-carbonyl)-4,4,6-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C21H17NO3S3

Molecular Weight

427.6 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C21H17NO3S3/c1-11-5-4-6-13-16-18(27-28-20(16)26)21(2,3)22(17(11)13)19(23)12-7-8-14-15(9-12)25-10-24-14/h4-9H,10H2,1-3H3

InChI Key

NHZSEODREJNQDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC5=C(C=C4)OCO5)(C)C)SSC3=S

Origin of Product

United States

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